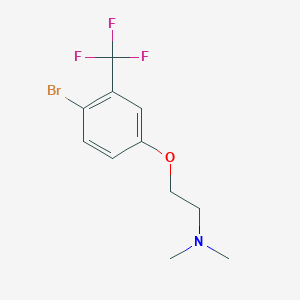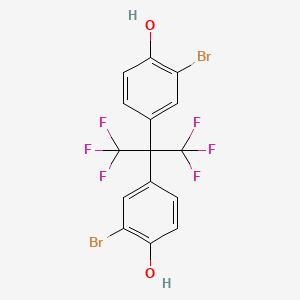
4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-bromophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] is a complex organic compound characterized by the presence of phenol groups substituted with bromine and trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] typically involves the reaction of 2-bromophenol with hexafluoroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 2-bromophenol, hexafluoroacetone, sodium hydroxide.
Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-25°C.
Procedure: The reactants are mixed and stirred for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinones.
Reduction: Phenol derivatives with hydrogen replacing bromine.
Substitution: Phenol derivatives with various functional groups replacing bromine.
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Employed in the production of specialty polymers and advanced materials.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The phenol groups can undergo redox reactions, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitro-]
- Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-chloro-]
- Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-methyl-]
Uniqueness
Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] is unique due to the presence of bromine atoms, which impart distinct reactivity and potential for halogen bonding. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of brominated organic compounds.
Eigenschaften
CAS-Nummer |
189039-61-0 |
|---|---|
Molekularformel |
C15H8Br2F6O2 |
Molekulargewicht |
494.02 g/mol |
IUPAC-Name |
2-bromo-4-[2-(3-bromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol |
InChI |
InChI=1S/C15H8Br2F6O2/c16-9-5-7(1-3-11(9)24)13(14(18,19)20,15(21,22)23)8-2-4-12(25)10(17)6-8/h1-6,24-25H |
InChI-Schlüssel |
ZATJKMJHMPMKKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)Br)(C(F)(F)F)C(F)(F)F)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B15092583.png)

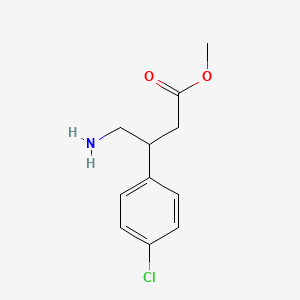
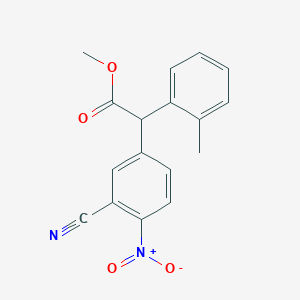
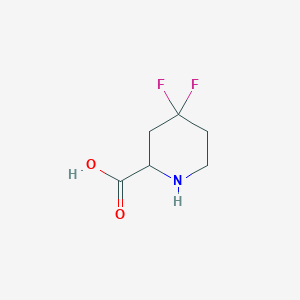
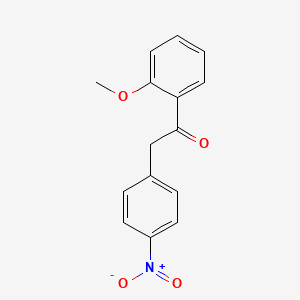
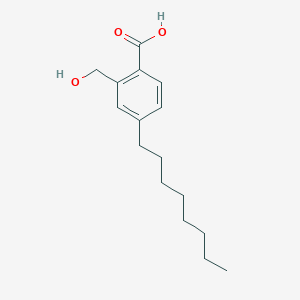
![3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B15092603.png)

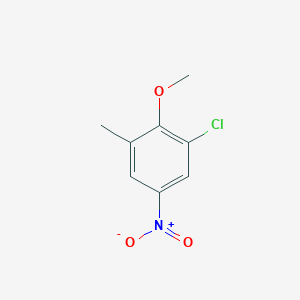

![5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15092630.png)
![Chloro[(S)-(-)-2,2'-bis[diphenylphosphino]-1,1'-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B15092642.png)
